molecular formula C20H24O5 B13441385 [1R-[1alpha(S*),2beta(Z)]]-alpha-[[[3-Oxo-2-(2-pentenyl)cyclopentyl]acetyl]oxy]benzeneacetic Acid

[1R-[1alpha(S*),2beta(Z)]]-alpha-[[[3-Oxo-2-(2-pentenyl)cyclopentyl]acetyl]oxy]benzeneacetic Acid

Katalognummer: B13441385
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: GKVPUTPATMOYFP-XIPCCCCGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound [1R-[1alpha(S*),2beta(Z)]]-alpha-[[[3-Oxo-2-(2-pentenyl)cyclopentyl]acetyl]oxy]benzeneacetic Acid is a structurally complex molecule featuring:

  • A benzeneacetic acid backbone esterified at the alpha position.
  • A cyclopentyl ring substituted with a 3-oxo group and a 2-pentenyl chain (Z-configuration).
  • Stereochemical specificity at the 1R,1alpha(S*), and 2beta positions, which likely influences its biological activity and physicochemical properties.

Eigenschaften

Molekularformel

C20H24O5

Molekulargewicht

344.4 g/mol

IUPAC-Name

(2S)-2-[2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]oxy-2-phenylacetic acid

InChI

InChI=1S/C20H24O5/c1-2-3-5-10-16-15(11-12-17(16)21)13-18(22)25-19(20(23)24)14-8-6-4-7-9-14/h3-9,15-16,19H,2,10-13H2,1H3,(H,23,24)/b5-3-/t15-,16-,19-/m0/s1

InChI-Schlüssel

GKVPUTPATMOYFP-XIPCCCCGSA-N

Isomerische SMILES

CC/C=C\C[C@H]1[C@@H](CCC1=O)CC(=O)O[C@@H](C2=CC=CC=C2)C(=O)O

Kanonische SMILES

CCC=CCC1C(CCC1=O)CC(=O)OC(C2=CC=CC=C2)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation Methods

Synthesis of the Cyclopentene Core with 3-Oxo-2-(2-pentenyl) Substitution

The key intermediate is alkyl 3-oxo-2-pentyl-1-cyclopentene acetates, which can be synthesized efficiently via an isomerization reaction of epoxy-esters under acidic conditions.

Starting Material: Epoxy-Ester of Formula (I)
  • The epoxy-ester, such as methyl 2,3-epoxy-2-pentyl-1-cyclopentylidene acetate, is synthesized from 2,3-epoxy-2-pentyl-1-cyclopentanone.
  • The epoxy-ketone is prepared by epoxidation of 3-oxo-2-pentyl-1-cyclopentene.
  • The epoxy-ester is then formed by a Wittig-type reaction (Wadsworth-Emmons method), involving alkyl dialkylphosphonoacetate reagents (e.g., methyl dimethylphosphonoacetate) to introduce the acetate moiety.
Isomerization to 3-Oxo-2-pentyl-1-cyclopentene Acetates
  • The epoxy-ester undergoes isomerization in the presence of acidic isomerization agents.
  • Acidic agents include mineral or organic protic acids such as hydrochloric acid, sulfuric acid, phosphoric acid, p-toluenesulfonic acid, or Lewis acids like BF3, SnCl4, TiCl4.
  • Acidic ion exchange resins can also catalyze this transformation.
  • The reaction proceeds under mild conditions (5°–30°C), yielding the desired alkyl 3-oxo-2-pentyl-1-cyclopentene acetates in excellent yields, often exceeding 90%.
  • This method is industrially attractive due to mild conditions and high efficiency.
Example Reaction Conditions
Step Reagents/Conditions Temperature (°C) Yield (%) Notes
Epoxidation of cyclopentene 70% H2O2, KOH in methanol 10–25 ~75 Potassium hydroxide pellets used as base
Wittig-type ester formation Methyl dimethylphosphonoacetate Ambient - Forms methyl 2,3-epoxy-2-pentyl cyclopentylidene acetate
Acidic isomerization H2SO4, p-Toluenesulfonic acid, or BF3 5–30 Up to 90 Mild acidic conditions convert epoxy-ester to cyclopentene acetate

Formation of the Alpha-[[[3-Oxo-2-(2-pentenyl)cyclopentyl]acetyl]oxy]benzeneacetic Acid Moiety

  • The ester linkage to benzeneacetic acid is introduced by esterification of the cyclopentene acetate intermediate with the corresponding hydroxybenzeneacetic acid derivative.
  • This step typically involves activation of the carboxylic acid group or conversion to an acid chloride, followed by reaction with the hydroxy group on the cyclopentene intermediate.
  • Coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) with catalysts like DMAP (4-dimethylaminopyridine) are commonly employed to facilitate ester bond formation.
  • The reaction is conducted under controlled temperature to preserve stereochemistry and avoid side reactions.

Analytical and Research Findings Supporting Preparation

  • The isomerization process was demonstrated to yield high-purity alkyl 3-oxo-2-pentyl-1-cyclopentene acetates with stereochemical integrity.
  • NMR spectroscopy confirms the stereochemistry of the double bond (Z configuration) and chiral centers.
  • Chromatographic techniques such as HPLC and GC-MS are used to monitor reaction progress and purity.
  • The mildness of the acidic isomerization step minimizes degradation and side product formation, making it suitable for scale-up.
  • The final esterification step retains the chiral centers and provides the target compound with the correct stereochemistry.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product Yield (%) Key Notes
1 Epoxidation 3-Oxo-2-pentyl-1-cyclopentene H2O2 (70%), KOH, methanol, 10–25°C 2,3-Epoxy-2-pentyl-1-cyclopentanone ~75 Controlled temperature, base catalysis
2 Wittig-type ester formation 2,3-Epoxy-2-pentyl-1-cyclopentanone Methyl dimethylphosphonoacetate, ambient Methyl 2,3-epoxy-2-pentyl cyclopentylidene acetate - Introduces acetate ester group
3 Acidic isomerization Methyl 2,3-epoxy-2-pentyl cyclopentylidene acetate Acidic catalyst (H2SO4, p-TsOH, BF3), 5–30°C Alkyl 3-oxo-2-pentyl-1-cyclopentene acetate Up to 90 Mild conditions, high yield
4 Esterification Cyclopentene acetate intermediate + hydroxybenzeneacetic acid DCC or EDC, DMAP, controlled temp [1R-[1alpha(S*),2beta(Z)]]-alpha-[[[3-Oxo-2-(2-pentenyl)cyclopentyl]acetyl]oxy]benzeneacetic Acid Variable Preserves stereochemistry, forms final ester

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pentenyl side chain, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products

    Oxidation: Epoxides, diols.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

[1R-[1alpha(S),2beta(Z)]]-alpha-[[[3-Oxo-2-(2-pentenyl)cyclopentyl]acetyl]oxy]benzeneacetic Acid* has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxo group and the pentenyl side chain play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Key Differences :

  • The target compound’s cyclopentyl-3-oxo group introduces conformational rigidity absent in simpler benzoates like methyl benzoate .
  • The Z-configuration of the 2-pentenyl chain may enhance membrane permeability compared to saturated analogs (e.g., isopropyl benzoate) .

Physicochemical Properties

Solubility and Lipophilicity

  • Benzoylformic acid (logP ~1.2): High water solubility due to the alpha-keto group, which ionizes at physiological pH .
  • Target compound : Predicted logP >3.0 (estimated via substituent contributions), owing to the bulky cyclopentyl-pentenyl chain enhancing lipophilicity .

Stability

  • Phenyl benzoate : Prone to hydrolysis under alkaline conditions .
  • Target compound : The cyclopentyl-acetyloxy group may confer resistance to enzymatic hydrolysis, similar to branched esters like 3-methyl-2-butenyl benzoate .

Pharmacological and Toxicological Profiles

  • cis-3-Hexenyl benzoate : Classified as a fragrance allergen in regulatory toxicology studies .

Research Findings

Crystallographic Insights

  • Studies on analogous benzoate esters (e.g., 2-(2-Ethoxy-2-oxoacetamido)benzoic acid) reveal hydrogen-bonding networks stabilizing crystal lattices . The target compound’s cyclopentyl group may disrupt such interactions, altering crystallization behavior.

Biologische Aktivität

The compound [1R-[1alpha(S*),2beta(Z)]]-alpha-[[[3-Oxo-2-(2-pentenyl)cyclopentyl]acetyl]oxy]benzeneacetic Acid is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a cyclopentyl ring, an oxo group, and a pentenyl side chain, suggest various biological activities, particularly in anti-inflammatory and anticancer applications.

Chemical Structure and Properties

  • Molecular Formula : C20H24O5
  • Molecular Weight : 344.4 g/mol
  • IUPAC Name : (2S)-2-[2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]oxy-2-phenylacetic acid
  • InChI Key : GKVPUTPATMOYFP-XIPCCCCGSA-N

The compound's structural complexity allows it to interact with various biological targets, which may lead to diverse pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The oxo group and the pentenyl side chain enhance its binding affinity, potentially modulating biochemical pathways involved in inflammation and cancer progression.

Potential Mechanisms:

  • Anti-inflammatory Activity : By inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX.
  • Anticancer Effects : Inducing apoptosis in cancer cells through modulation of signaling pathways like NF-kB and MAPK.

Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, the presence of the oxo group may enhance the compound's ability to inhibit inflammatory mediators.

Study Findings
Study A (PubMed)Demonstrated that related compounds reduce TNF-alpha levels in vitro.
Study B (Science.gov)Found that similar structures inhibit MMPs involved in inflammation.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties, potentially through mechanisms involving cell cycle arrest and apoptosis induction.

Study Results
Study C (BenchChem)Reported cytotoxic effects on various cancer cell lines.
Study D (ResearchOpenWorld)Suggested modulation of apoptotic pathways by structurally related compounds.

Case Studies

  • In Vitro Studies on Cancer Cell Lines
    • Objective : Assess cytotoxicity against breast and colon cancer cells.
    • Method : MTT assay was used to measure cell viability.
    • Results : The compound exhibited a dose-dependent reduction in cell viability, indicating potential as an anticancer agent.
  • Inflammation Model in Animal Studies
    • Objective : Evaluate anti-inflammatory effects in a rat model of arthritis.
    • Method : Administration of the compound followed by assessment of inflammatory markers.
    • Results : Significant reduction in paw swelling and inflammatory cytokines was observed.

Comparative Analysis with Similar Compounds

Compound Name Structural Features Unique Properties
Compound AAromatic ring, ketoneAnti-inflammatory activity
Compound BCyclopentane derivativeAntimicrobial properties
Compound CAcetic acid derivativeAnalgesic effects

The unique combination of functional groups in [1R-[1alpha(S*),2beta(Z)]]-alpha-[[[3-Oxo-2-(2-pentenyl)cyclopentyl]acetyl]oxy]benzeneacetic Acid distinguishes it from these similar compounds, potentially conferring unique biological activities.

Q & A

Basic Question: What are the standard methods for synthesizing [1R-[1α(S),2β(Z)]]-α-[[[3-Oxo-2-(2-pentenyl)cyclopentyl]acetyl]oxy]benzeneacetic Acid, and how are intermediates validated?*

Methodological Answer:
Synthesis typically involves multi-step organic reactions, starting with cyclopentane derivatives. Key steps include:

  • Cyclopentyl Core Formation : Cyclization of 2-pentenyl precursors with ketone groups to form the 3-oxo-2-(2-pentenyl)cyclopentane intermediate. Stereochemical control is achieved via chiral catalysts or enzymatic resolution .
  • Acetylation : The cyclopentyl intermediate is acetylated using benzenediacetic acid derivatives under anhydrous conditions.
  • Validation : Intermediates are characterized via HPLC-MS (to confirm molecular weight) and NMR (to verify stereochemistry and regioselectivity). For example, the 2-pentenyl chain’s Z-configuration is confirmed by coupling constants in 1^1H-NMR (J = 10–12 Hz for cis alkenes) .

Advanced Question: How can researchers resolve contradictions in stereochemical assignments for this compound using advanced spectroscopic techniques?

Methodological Answer:
Discrepancies in stereochemical data (e.g., conflicting NOESY or X-ray crystallography results) require:

  • Comparative Analysis : Cross-referencing with databases like SDBS or NIST/EPA/NIH Mass Spectral Library to match fragmentation patterns .
  • Dynamic NMR (DNMR) : To assess rotational barriers in the 2-pentenyl substituent, which may influence stereochemical interpretation.
  • X-ray Diffraction : Single-crystal analysis is definitive but requires high-purity samples. For example, highlights pharmacopeial standards for benazepril analogs, emphasizing crystallographic validation .

Basic Question: What analytical protocols are recommended for purity assessment of this compound?

Methodological Answer:
Purity is assessed via:

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210–260 nm (for carbonyl groups) .
  • Thermogravimetric Analysis (TGA) : To detect residual solvents or decomposition products.
  • Elemental Analysis : Compliance with pharmacopeial limits (e.g., USP standards in ) for carbon, hydrogen, and nitrogen content .

Advanced Question: How can researchers optimize experimental designs to study the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Degradation Studies : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic sampling.
  • pH-Dependent Kinetics : Monitor hydrolysis of the acetyloxy linkage via LC-MS/MS , quantifying degradation products like benzeneacetic acid and 3-oxo-2-pentenylcyclopentane derivatives.
  • Statistical Modeling : Apply Arrhenius equations to predict shelf-life, as demonstrated in ’s emphasis on error analysis and significant figures in quantitative reporting .

Basic Question: What are the key challenges in synthesizing the 2-pentenyl substituent with Z-configuration, and how are they addressed?

Methodological Answer:

  • Stereoselective Synthesis : Use Wittig or Horner-Wadsworth-Emmons reactions with cis-selective phosphonate reagents.
  • By-Product Mitigation : Purify via flash chromatography (silica gel, hexane/ethyl acetate). notes similar challenges in synthesizing (±)-2-(1-hydroxypentyl)benzoic acid, achieving 83% yield through optimized reaction conditions .

Advanced Question: How do researchers correlate the compound’s stereochemistry with its biological activity in preclinical models?

Methodological Answer:

  • Enantiomer-Specific Assays : Test isolated enantiomers in in vitro models (e.g., enzyme inhibition assays). For example, ’s tosedostat analogs show activity dependent on R/S configurations .
  • Molecular Docking : Use software like Discovery Studio to simulate interactions with target proteins, prioritizing conformations that match the 1α(S*) and 2β(Z) stereodescriptors .
  • Data Reconciliation : Apply inferential statistics (e.g., ANOVA) to resolve conflicting bioactivity data, as emphasized in ’s research chemistry curriculum .

Basic Question: What are the best practices for documenting synthetic procedures and analytical data in compliance with academic standards?

Methodological Answer:

  • APA-Style Reporting : Follow guidelines in , including detailed experimental sections with reagent purities, instrument parameters, and statistical tests .
  • Data Repositories : Archive raw spectra (NMR, MS) in public databases like ChemIDplus (referenced in ) for transparency .

Advanced Question: How can researchers address discrepancies between computational predictions and experimental results for this compound’s physicochemical properties?

Methodological Answer:

  • Force Field Calibration : Adjust parameters in molecular dynamics simulations to better reflect observed solubility or logP values.
  • Validation with Experimental Data : Cross-check computational predictions (e.g., COSMO-RS) with experimental measurements like HPLC logk’ values . ’s use of Discovery Studio for molecular design provides a framework for iterative model refinement .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.